molecular formula C12H22N2O2 B1427406 Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate CAS No. 1211539-11-5

Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate

Cat. No. B1427406
M. Wt: 226.32 g/mol
InChI Key: DTQFSFGKCIRARX-UHFFFAOYSA-N
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Description

Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O2 . It is used in research .


Synthesis Analysis

While specific synthesis methods for Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate were not found, a related compound, a bicyclic conformationally restricted γ-aminobutyric acid (GABA) analogue, was synthesized from 2,3-bis (chloromethyl)pyridine and a C1-binucleophile . The catalytic reduction of the pyridine ring was a key step .


Molecular Structure Analysis

The molecular structure of Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate is represented by the InChI code: 1S/C12H22N2O2 .


Physical And Chemical Properties Analysis

Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate has a molecular weight of 226.32 . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .

Scientific Research Applications

Convertible Reagents in Synthesis

One study discusses the utility of tert-butyl isocyanide in Ugi reactions, which facilitates the microwave-assisted preparation of pyrazine derivatives. This method exemplifies how tert-butyl groups and pyrazine frameworks are manipulated in synthetic chemistry to produce compounds with potential utility across a range of applications, including materials science and pharmacology (Nikulnikov et al., 2009).

Novel Synthesis Approaches

Research on the acylation of tert-butyl derivatives leading to the synthesis of fluorinated pyrazole-carboxylic acids on a multigram scale reveals the importance of tert-butyl groups in facilitating reactions that yield novel compounds. Such methods are critical for developing new materials and drugs, showcasing the versatility of tert-butyl and pyrazine moieties (Iminov et al., 2015).

Biological and Pharmacological Applications

The synthesis and biological evaluation of substituted pyrazinecarboxamides highlight the significance of tert-butyl and pyrazine derivatives in developing compounds with potential anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. This research underscores the potential of these molecular frameworks in creating new therapeutic agents (Doležal et al., 2006).

Catalysis and Green Chemistry

A study on the synthesis of tert-butyl substituted hexaazasubphthalocyanines, involving the cyclotrimerization of tert-butyl substituted pyrazine-2,3-dicarbonitrile, showcases the application of tert-butyl and pyrazine derivatives in catalysis and the development of new materials with unique spectral-luminescence properties. This research indicates the potential for such compounds in catalytic processes, photovoltaic devices, and as sensors (Panteleev et al., 2021).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

tert-butyl 1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyrazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-7-13-9-5-4-6-10(9)14/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQFSFGKCIRARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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